molecular formula C20H24N2O3 B2566552 1-(3,5-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol CAS No. 1018052-64-6

1-(3,5-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

Cat. No.: B2566552
CAS No.: 1018052-64-6
M. Wt: 340.423
InChI Key: IYYWUVPMGSRIRK-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a complex organic compound that features a combination of phenoxy and benzodiazole groups

Scientific Research Applications

1-(3,5-Dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by the introduction of the phenoxy group and the propanol chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and benzodiazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy and benzodiazole groups play a crucial role in binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

  • 1-(3,5-Dimethylphenoxy)-3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol
  • 1-(3,5-Dimethylphenoxy)-3-[2-(methyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol
  • 1-(3,5-Dimethylphenoxy)-3-[2-(ethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

Comparison: 1-(3,5-Dimethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-8-15(2)10-17(9-14)25-12-16(23)11-22-19-7-5-4-6-18(19)21-20(22)13-24-3/h4-10,16,23H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWUVPMGSRIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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